molecular formula C8H7F3 B1360062 4-Methylbenzotrifluoride CAS No. 6140-17-6

4-Methylbenzotrifluoride

Cat. No.: B1360062
CAS No.: 6140-17-6
M. Wt: 160.14 g/mol
InChI Key: LRLRAYMYEXQKID-UHFFFAOYSA-N
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Description

4-Methylbenzotrifluoride (CAS 6140-17-6) is a trifluoromethyl-substituted toluene derivative with the molecular formula C₈H₇F₃ and a molecular weight of 160.14 g/mol . It belongs to the class of methylbenzotrifluoride isomers, which also include 2-methylbenzotrifluoride (CAS 13630-19-8) and 3-methylbenzotrifluoride (CAS 401-79-6). The compound is characterized by a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group attached to a benzene ring, with their positions determining isomer-specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzotrifluoride can be synthesized through several methods. One common synthetic route involves the trifluoromethylation of toluene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced through a similar trifluoromethylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solvent and Reagent in Organic Synthesis

4-Methylbenzotrifluoride is commonly used as a solvent in organic reactions due to its ability to dissolve a wide range of organic compounds. It serves as a medium for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can facilitate nucleophilic substitutions, where nucleophiles attack electrophilic centers in organic substrates.
  • Electrophilic Aromatic Substitution : It acts as a solvent for electrophilic aromatic substitution reactions, which are fundamental in synthesizing complex aromatic compounds.

Intermediate in Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of pharmaceuticals. For instance, it has been involved in the preparation of various bioactive compounds that exhibit therapeutic properties.

  • Case Study : A notable application includes its use in synthesizing 3-trifluoromethylbenzonitriles, which are important intermediates for developing plant protection agents and pharmaceuticals . The synthesis involves bromination followed by reaction with hydrofluoric acid, yielding derivatives that can be further modified for specific biological activities.

Applications in Material Science

In material science, this compound is explored for its potential use in developing advanced materials, particularly those requiring specific thermal or chemical resistance properties.

  • Polymer Chemistry : It can be used in polymerization processes to create fluorinated polymers that exhibit enhanced durability and resistance to solvents and heat.

Environmental Impact Studies

Research has also focused on the environmental impact of this compound, particularly concerning its degradation and persistence in ecosystems. Studies have investigated its effects on aquatic life and potential bioaccumulation .

  • Case Study : Research on the toxicity of this compound towards marine organisms has shown that it can lead to adverse effects on reproduction and survival rates at certain concentrations .

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of this compound, especially given its widespread use in industrial applications.

  • Human Health Studies : Investigations into dermal exposure have revealed that while absorption through human skin is low (<0.5%), metabolites can still accumulate and potentially affect human health .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisSolvent for nucleophilic and electrophilic reactionsSynthesis of complex aromatic compounds
Pharmaceutical IndustryIntermediate for synthesizing bioactive compoundsProduction of plant protection agents
Material ScienceDevelopment of fluorinated polymersEnhanced durability materials
Environmental StudiesAssessment of ecological impact and degradationToxicity studies on marine organisms
Toxicological ResearchEvaluation of safety and health effectsStudies on dermal absorption and metabolite accumulation

Mechanism of Action

The mechanism of action of 4-Methylbenzotrifluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in medicinal chemistry for designing drugs with improved bioavailability .

Comparison with Similar Compounds

Comparison with Structural Isomers

Key Observations :

  • The 2-methyl isomer is consistently the major product, likely due to steric and electronic factors favoring ortho substitution.
  • Higher TFAA-to-substrate ratios enhance overall yields but retain the isomer distribution trend.

Physicochemical Properties

Property 2-Methylbenzotrifluoride 3-Methylbenzotrifluoride 4-Methylbenzotrifluoride
CAS Number 13630-19-8 401-79-6 6140-17-6
Boiling Point (°C) 139–141 142–144 140–142
Density (g/cm³) 1.24 1.25 1.23
Reactivity in Halogenation Moderate Low High

Reactivity Notes:

  • This compound exhibits higher reactivity in electrophilic bromination due to the electron-withdrawing trifluoromethyl group enhancing para-directing effects .
  • The 3-methyl isomer shows lower reactivity, attributed to steric hindrance and electronic deactivation.

Comparison with Other Trifluoromethyl-Substituted Aromatics

Functional Group Variations

Benzoyl Chloride Derivatives

  • 4-(Trifluoromethyl)benzoyl chloride (CAS 329-16-6): Used in peptide synthesis and agrochemical production. Its reactivity is driven by the electron-deficient benzoyl chloride group, enabling nucleophilic acyl substitution .
  • 4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8): Combines methyl and trifluoromethyl groups, offering dual steric and electronic effects for selective reactions .

Amino and Hydroxy Derivatives

  • 4-Aminobenzotrifluoride (Leflunomide Impurity A): The amino group (-NH₂) increases nucleophilicity, making it a key intermediate in pharmaceuticals like leflunomide .
  • 4-Chloro-3-hydroxybenzotrifluoride (CAS 40889-91-6): The hydroxyl (-OH) and chloro (-Cl) groups enable hydrogen bonding and electrophilic substitution, useful in pesticide synthesis .

Sulfonyl and Methoxy Derivatives

  • 4-Fluoro-2-methylbenzenesulfonyl chloride (Georganics): The sulfonyl chloride (-SO₂Cl) group facilitates sulfonamide formation, critical in drug discovery .
  • 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: The nitro (-NO₂) and methoxy (-OCH₃) groups alter electronic density, affecting stability and reactivity in explosives and dyes .

Halogenation Reactions

This compound participates in bromination to yield aryl bromides, though with moderate efficiency (13–16 yields) compared to methyl benzoate or 1,3-difluorobenzene. Its electron-deficient nature limits reactivity with strong deactivators (e.g., -CN, -NO₂) but tolerates sensitive functional groups like aldehydes and boronic esters .

Late-Stage Functionalization

The compound’s tolerance for diverse functional groups (e.g., azides, sulfides) makes it valuable in late-stage halogenation of bioactive molecules, as seen in the bromination of zaltoprofen and flurbiprofen .

Biological Activity

4-Methylbenzotrifluoride (4-MBT) is an aromatic compound with the chemical formula C₈H₇F₃. It has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological properties and potential applications. This article delves into the biological activity of 4-MBT, summarizing its pharmacological effects, toxicity, and metabolic pathways based on diverse research findings.

4-MBT is characterized by a benzene ring substituted with a methyl group and three fluorine atoms. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological systems.

Toxicological Profile

  • Absorption and Metabolism :
    • Following intravenous administration in rats, 4-MBT exhibited a biological half-life of approximately 19 hours in the bloodstream. The compound was primarily localized in adipose tissue, followed by the lungs, liver, brain, kidneys, and blood .
    • Oral exposure studies indicated that 62-82% of the administered dose was exhaled unmetabolized through the lungs, while 16-18% was excreted via urine and feces. Metabolites included glucuronides and mercapturic acid conjugates .
  • Sensitization Potential :
    • In a local lymph node assay (LLNA), 4-MBT demonstrated weak sensitization potential with an EC3 value of 53.1%, indicating a low likelihood of causing allergic reactions .
  • Repeated Dose Toxicity :
    • Studies revealed that repeated oral exposure at high doses resulted in mild hepatotoxicity and nephrotoxicity. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at higher doses .

Pharmacological Effects

  • Antimicrobial Activity :
    • Recent studies have highlighted the synthesis of Schiff base complexes derived from 4-MBT that exhibit significant antibacterial and antifungal properties. These compounds demonstrated efficacy against various pathogens, suggesting potential therapeutic applications in infectious diseases .
  • Anti-inflammatory Properties :
    • Some synthesized derivatives of 4-MBT have shown anti-inflammatory effects, providing a basis for further exploration in treating inflammatory conditions .

Case Studies

A study conducted on the antibacterial activity of Schiff base complexes derived from 4-MBT demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were characterized using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR), confirming their structural integrity and functional groups responsible for biological activity .

Summary of Research Findings

Parameter Finding
Biological Half-Life19 hours in blood after IV administration
Primary Tissue AccumulationAdipose tissue > lungs > liver > brain > kidneys
Excretion62-82% exhaled unmetabolized; metabolites in urine
Sensitization PotentialWeak (EC3 = 53.1%)
NOAEL50 mg/kg for repeated oral exposure
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsPresent in synthesized derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylbenzotrifluoride, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts alkylation of toluene with trifluoromethylating agents, such as trifluoromethyl halides, under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis purification is critical: fractional distillation under reduced pressure (e.g., 80–100°C at 20 mmHg) removes unreacted precursors. Purity optimization requires rigorous characterization via gas chromatography-mass spectrometry (GC-MS) to confirm >98% purity and identify trace byproducts like trifluoromethylated isomers .

Q. Which analytical techniques are most reliable for validating the structure of this compound?

Key methods include:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra with reference data (e.g., NIST Chemistry WebBook or PubChem) to confirm methyl and trifluoromethyl group positions .
  • FT-IR : Identify characteristic C-F stretches (~1100–1200 cm1^{-1}) and aromatic C-H bends .
  • GC-MS : Quantify purity and detect low-abundance impurities using electron ionization (EI) fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Discrepancies often arise from solvent effects, isotopic impurities, or conformational isomerism. To resolve these:

  • Cross-validate spectra with NIST reference data under identical solvent conditions (e.g., CDCl₃ vs. DMSO-d₆) .
  • Perform 2D NMR (e.g., COSY, HSQC) to assign coupling constants and confirm substituent orientation .
  • Utilize computational tools (e.g., density functional theory) to model chemical shifts and compare with experimental data .

Q. What experimental designs are effective for studying the environmental degradation of this compound?

Use hydrolysis and photolysis studies under controlled conditions:

  • Hydrolysis : React with aqueous buffers (pH 2–12) at 25–50°C, monitoring degradation via HPLC-UV/Vis. Key intermediates (e.g., trifluoroacetic acid) indicate cleavage pathways .
  • Photolysis : Expose to UV light (254 nm) in a photoreactor; analyze byproducts using LC-QTOF-MS to identify hydroxylated or defluorinated products .
  • Regulatory compliance : Align methodologies with EPA guidelines for persistence and bioaccumulation assessments .

Q. How can researchers address inconsistencies in reaction yields when varying catalysts for this compound synthesis?

Systematic Design of Experiments (DoE) is recommended:

  • Screen catalysts (e.g., FeCl₃ vs. ZnCl₂) under identical conditions (temperature, solvent, molar ratios).
  • Use ANOVA to identify statistically significant yield variations. For example, FeCl₃ may enhance electrophilic substitution but increase side reactions at >5 mol% loading .
  • Characterize catalyst residues via X-ray photoelectron spectroscopy (XPS) to assess leaching effects .

Q. Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing discrepancies in toxicity studies of this compound?

  • Apply multivariate regression to isolate confounding variables (e.g., solvent choice, exposure duration).
  • Use replicate testing (n ≥ 3) to quantify measurement uncertainty. For example, acute toxicity assays (e.g., LC50 in Daphnia magna) should report 95% confidence intervals .
  • Cross-reference data with peer-reviewed studies in databases like PubChem to identify outliers .

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLRAYMYEXQKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210335
Record name alpha,alpha,alpha-Trifluoro-p-xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-17-6
Record name 1-Methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-17-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trifluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-p-xylene
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Record name 4-METHYLBENZOTRIFLUORIDE
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Synthesis routes and methods I

Procedure details

To 4 ml of methanol (3.06 g) was added 0.71 g of p-trifluoromethylbenzonitrile. The solution was added to the reactor at 0.34 ml/min. The product, p-trifluoromethyltoluene, was isolated in a methanol solution in a 91% yield.
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0.71 g
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4 mL
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Synthesis routes and methods II

Procedure details

4-Trifluoromethylbenzaldehyde (20.0 g) was dissolved in acetic acid (100 ml) and treated with hydrogen in the presence of platinum (0.5 g) at ambient temperature and pressure for 10 hours. The solution was filtered, poured into water (400 ml), basified by addition of aqueous sodium hydroxide solution (2 M), extracted with ether (3×100 ml). The combined extracts were washed with water (2×100 ml), dried over anhydrous magnesium sulphate, evaporated to dryness. The residue was distilled to give 4-trifluoromethyltoluene (14.3 g) b.p. 131°-132° C. as a colourless mobil liquid.
Quantity
20 g
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100 mL
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0.5 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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